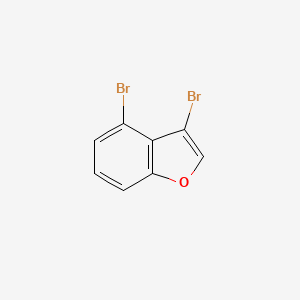
3,4-Dibromo-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-benzofuran: is a chemical compound belonging to the benzofuran family, characterized by the presence of two bromine atoms at the 3rd and 4th positions of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-benzofuran typically involves the bromination of 1-benzofuran. One common method is the bromination of 1-benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 4th positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can be oxidized to form different derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated benzofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
- Substituted benzofuran derivatives
- Oxidized benzofuran compounds
- Debrominated benzofuran derivatives
Scientific Research Applications
Chemistry: 3,4-Dibromo-1-benzofuran is used as an intermediate in the synthesis of various organic compounds. Its bromine atoms provide reactive sites for further functionalization, making it valuable in organic synthesis .
Biology and Medicine: Benzofuran derivatives, including this compound, have shown potential biological activities such as antimicrobial, anticancer, and antiviral properties. These compounds are studied for their potential use in drug development .
Industry: In the materials science field, benzofuran derivatives are explored for their electronic and optical properties. They are used in the development of organic semiconductors and light-emitting materials .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The bromine atoms can enhance the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
- 2,3-Dibromo-1-benzofuran
- 2,4-Dibromo-1-benzofuran
- 3,5-Dibromo-1-benzofuran
Comparison: 3,4-Dibromo-1-benzofuran is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to other dibromo-benzofuran derivatives, it may exhibit different chemical and biological properties, making it a distinct compound for various applications .
Properties
IUPAC Name |
3,4-dibromo-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFSMHNUASISOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














